molecular formula C15H13NO5 B2373080 [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate CAS No. 890093-14-8

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B2373080
CAS No.: 890093-14-8
M. Wt: 287.271
InChI Key: PVGUTCIELDLNOI-CMDGGOBGSA-N
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Description

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a furan ring and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate typically involves the reaction of 4-methoxybenzoyl chloride with (E)-3-(furan-2-yl)prop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Saturated alkane derivatives

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate is unique due to its combination of a furan ring and a methoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-19-12-6-4-11(5-7-12)15(18)16-21-14(17)9-8-13-3-2-10-20-13/h2-10H,1H3,(H,16,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGUTCIELDLNOI-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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